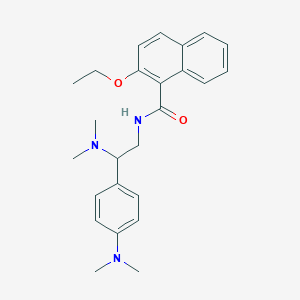

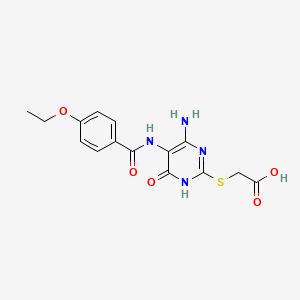

N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2-ethoxy-1-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

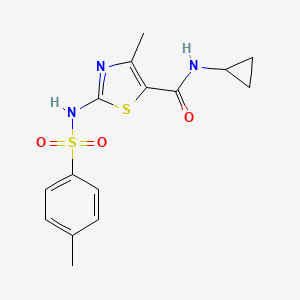

N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2-ethoxy-1-naphthamide, commonly known as DDAO-EN, is a fluorescent dye that is widely used in scientific research. It is a member of the naphthamide family of dyes and is known for its high sensitivity, photostability, and low background fluorescence. DDAO-EN is used in a variety of applications, including fluorescence microscopy, flow cytometry, and high-throughput screening.

Aplicaciones Científicas De Investigación

1. Crystal Structure and Conformational Analysis

- The compound shows interesting crystal structure features, where the N atom of the dimethylamino group is displaced from the plane of the naphthalene ring system. The ethoxy groups in the compound adopt zigzag conformations, and in the crystal, weak intermolecular hydrogen bonds form a three-dimensional network (Zhang, Qu, & Liu, 2009).

2. Tautomeric Reactions and Structural Investigations

- The compound is involved in tautomeric reactions involving proton transfer in certain derivatives, as studied through NMR spectroscopy and x-ray structure determination. These reactions and structures play a crucial role in understanding the chemical behavior of the compound (Olivieri, Wilson, Paul, & Curtin, 1989).

3. Potential in Alzheimer's Disease Research

- Derivatives of the compound, such as [18F]FDDNP, are used in conjunction with positron emission tomography to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients. This noninvasive technique is crucial for monitoring disease progression and evaluating treatment responses (Shoghi-Jadid et al., 2002).

4. Role in Antineoplastic Activity

- Structural modification studies of anthraquinones containing dimethylamino groups have shown that certain modifications can lead to improved antineoplastic activity. Understanding these structural-activity relationships is vital for developing more effective cancer therapies (Zee-Cheng, Podrebarac, Menon, & Cheng, 1979).

5. Applications in Nucleotide Chemistry

- The compound's derivatives are used in protecting the amino functions of the aglycone residues in nucleotides, showcasing its utility in the synthesis of monomeric building blocks for DNA and RNA (Wagner & Pfleiderer, 1997).

6. Electropolymerization Studies

- Studies on silicon naphthalocyanines with dimethylamino derivatives highlight the compound's role in electropolymerization processes, which are significant in developing advanced materials and coatings (Bıyıklıoğlu & Alp, 2017).

7. Interactions with Nanoparticles and Surfactants

- Research on the fluorescence quenching of quinoline dyes by silver nanoparticles and surfactants involves derivatives of the compound. These interactions are crucial for developing sensitive detection methods in analytical chemistry (Khan & Asiri, 2016).

Propiedades

IUPAC Name |

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-ethoxynaphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O2/c1-6-30-23-16-13-18-9-7-8-10-21(18)24(23)25(29)26-17-22(28(4)5)19-11-14-20(15-12-19)27(2)3/h7-16,22H,6,17H2,1-5H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDRPGQJGRCGER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C3=CC=C(C=C3)N(C)C)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-cyano-4-(2-ethoxyphenyl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2818283.png)

![4-methyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine](/img/structure/B2818284.png)

![2-Chloro-N-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]acetamide](/img/structure/B2818293.png)

![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2818302.png)

![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2818305.png)